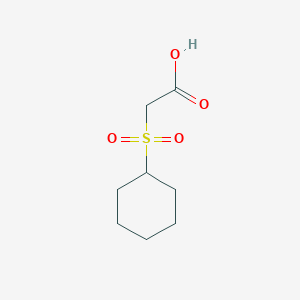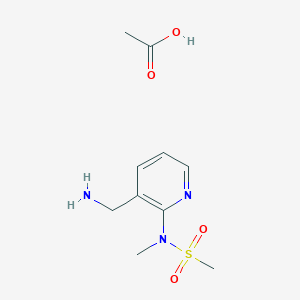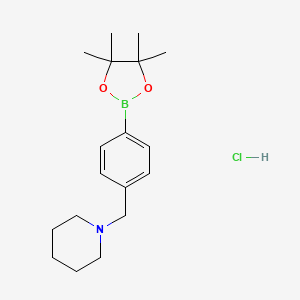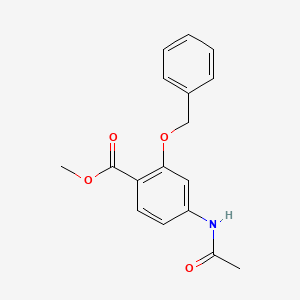
Cyclohexanesulfonyl-acetic acid
Overview
Description
Cyclohexanesulfonyl-acetic acid is a chemical compound with the molecular formula C8H14O4S and a molecular weight of 206.26 . It is used in various chemical reactions .
Physical And Chemical Properties Analysis
This compound has a melting point of 82.5-84.5 °C, a predicted boiling point of 448.2±24.0 °C, a predicted density of 1.30±0.1 g/cm3, and a predicted pKa of 2.56±0.10 .Scientific Research Applications
Catalysis and Synthesis
Esterification Catalysis : Cyclohexanesulfonyl-acetic acid derivatives, like diphenylamine methylsulfonate, have been used as catalysts in esterification reactions. For instance, Luo Gen-xiang studied the synthesis of cyclohexyl acetate from acetic acid and cyclohexanol, demonstrating the catalyst's efficiency and reusability (Luo, 2005).
Synthesis of Polyhydroquinoline Derivatives : Nanosized N-sulfonated Brönsted acidic catalysts, which could include this compound derivatives, have been used for synthesizing polyhydroquinoline derivatives through Hantzsch condensation. This research by Goli-Jolodar et al. highlighted the catalyst's efficiency in solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Environmental Applications
- Ozonation Products Analysis : this compound's derivatives have been involved in the study of ozonation products of artificial sweeteners in water treatment. Scheurer et al. investigated the main ozonation products of cyclamate and acesulfame, common sweeteners found in wastewater and drinking water treatment plants (Scheurer et al., 2012).
Mechanistic Studies
- Solvolysis Mechanism : Cyclohexanesulfonyl chloride, a compound related to this compound, was studied by Kang and Koh. They investigated its solvolysis in various solvents, suggesting an SN2 mechanism, which is crucial for understanding chemical reactions involving sulfonyl compounds (Kang & Koh, 2019).
properties
IUPAC Name |
2-cyclohexylsulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDTRQZTMRVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)



![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)
amine](/img/structure/B3079661.png)






![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)
